1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid
Description
This compound features a spiro[3.3]heptane bicyclic core, where two cyclopropane rings share a central carbon atom. At position 3, a carboxylic acid group is attached, while position 1 is substituted with a [(2-methylpropan-2-yl)oxycarbonylamino]methyl group (tert-butoxycarbonyl [Boc]-protected amino methyl group). The Boc group enhances solubility in organic solvents and serves as a temporary protecting group in peptide synthesis, enabling selective deprotection under acidic conditions . The rigid spiro structure may confer conformational constraints, making it valuable in drug design for modulating target binding or metabolic stability.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-7-10(11(16)17)14(9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIMVNHKGBCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C12CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416243-62-2 | |
| Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid, also referred to by its IUPAC name and various identifiers, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2171731-99-8
- Structure : The compound features a spiro[3.3]heptane core, which is known for its bioisosteric properties, allowing it to mimic benzene rings in biological systems while providing enhanced stability and solubility.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes involved in metabolic pathways.
Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit interactions with neurotransmitter receptors or enzymes, potentially influencing metabolic processes. The unique arrangement of atoms in the spirocyclic structure allows for specific binding affinities that can be exploited in drug design.
Case Studies
- Anticancer Activity : Research on spiro[3.3]heptane derivatives has shown promising results in anticancer assays. For instance, modifications to the spiro structure have been incorporated into known anticancer drugs like sonidegib and vorinostat, enhancing their potency against cancer cell lines .
- Neurotransmitter Interaction : Studies indicate that the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The binding affinity with serotonin and dopamine receptors has been a focus of ongoing research.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented, indicating its potential as a therapeutic agent in metabolic disorders .
Data Table of Biological Activities
Synthesis and Modification
The synthesis of this compound involves several steps typical for carboxylic acids and amides. The synthetic versatility allows for modifications that can enhance desired biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Replacement:
The spiro[3.3]heptane core of this compound has been identified as a saturated benzene bioisostere, which can replace aromatic rings in drug design. This structural modification enhances the pharmacological properties of several drugs. For instance, it has been incorporated into anticancer drugs like sonidegib and vorinostat, demonstrating improved potency compared to their benzene-containing counterparts .
Anticancer Activity:
Research indicates that derivatives of spiro[3.3]heptane exhibit promising anticancer activity. The incorporation of this scaffold into drug formulations has shown to enhance efficacy in biological assays, suggesting its potential as a lead compound for developing new cancer therapies .
Neuropharmacology:
The compound's structural features allow it to modulate NMDA receptor activity, which is crucial in the treatment of neurological disorders. Compounds derived from spiro[3.3]heptane have been explored for their ability to enhance neuroprotective effects and improve cognitive function in preclinical models .
Synthetic Chemistry Applications
Synthesis of Complex Molecules:
The unique structure of 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid facilitates the synthesis of complex organic molecules. Its rigid framework allows for the development of stereochemically diverse compounds through various synthetic pathways, including the Strecker reaction and cycloaddition methods .
Chiral Auxiliary Use:
In synthetic applications, the compound serves as a chiral auxiliary, aiding in the asymmetric synthesis of other biologically active molecules. This property is particularly valuable in creating enantiomerically pure products necessary for pharmaceutical applications .
Case Study 1: Anticancer Drug Development
A study evaluated the anticancer properties of a series of spiro[3.3]heptane derivatives based on this compound. The results indicated that these derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents.
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective effects of spiro[3.3]heptane derivatives in models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal death and improve cognitive outcomes, suggesting their potential application in treating conditions like Alzheimer's disease.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butoxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane), 25°C, 4h | Spiro[3.3]heptane-3-carboxylic acid with free amine (-NHCH₂-) | 85-90% | |
| Basic hydrolysis | NaOH (1M), H₂O/THF, reflux | Partial decomposition observed due to spiro strain | 40% |
Amide Formation
The carboxylic acid reacts with amines to form amides, facilitated by coupling agents.
Decarboxylation
The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions.
Ring-Opening Reactions
The spirocyclic structure undergoes strain-driven ring-opening under acidic or nucleophilic conditions.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, MeOH, reflux | Linear dicarboxylic acid derivative | 70% | |
| Nucleophilic (Grignard) | MeMgBr, THF, -78°C → RT | Alkylated open-chain product | 55% |
Functional Group Interconversion
The Boc-protected amine participates in further transformations.
Stability Under Physiological Conditions
The compound’s stability in aqueous environments informs its pharmacokinetic profile.
| pH | Temperature | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| 7.4 | 37°C | 48h | Free amine and CO₂ | |
| 2.0 | 37°C | 12h | Ring-opened dicarboxylic acid |
Key Mechanistic Insights:
-
Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by cleavage of the carbamate bond.
-
Spiro Ring-Opening : Acid-mediated protonation destabilizes the spiro junction, leading to ring cleavage .
-
Amide Coupling : Activation of the carboxylic acid via mixed anhydride or active ester intermediates .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in prodrug design and targeted delivery systems .
Comparison with Similar Compounds
Structural Analogues with Spiro[3.3]heptane Cores
Functional Analogues with Bicyclic Systems
Key Differences and Implications
Substituent Position: The target compound’s Boc-aminomethyl group at C1 vs. the Boc-amino group at C6 in its positional isomer (CAS 1087798-38-6) leads to distinct steric and electronic profiles. The C1 substitution may reduce steric hindrance during coupling reactions compared to C6 . Pyridinyl-substituted analogues (e.g., 2-(4-Methylpyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid) exhibit aromatic interactions but lack Boc protection versatility .
Functional Groups: Methoxycarbonyl (in 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid) vs. Boc-aminomethyl: The former is hydrolytically labile under basic conditions, whereas the Boc group requires acidic cleavage .
Bicyclic Systems :
- Thia-aza bicyclic systems (e.g., compounds) introduce heteroatoms, enhancing metabolic stability but complicating synthesis .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid?
The synthesis involves constructing the spiro[3.3]heptane core via [3+2] cycloaddition or ring-closing metathesis, followed by Boc-protected aminomethyl group introduction. For example, ester derivatives of spiro[3.3]heptane undergo nucleophilic substitution with Boc-amine, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH). Critical steps include pH control to prevent Boc deprotection and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and multidimensional NMR (¹H, ¹³C, COSY, HSQC) to resolve the spirocyclic structure. The carboxylic acid proton appears as a singlet (δ ~12 ppm in DMSO-d6), while NOESY correlations confirm spatial proximity between the Boc group and spiro methyl groups. Comparative analysis with spiro[3.3]heptane derivatives validates assignments .
Q. What are the primary challenges in achieving enantiomeric purity during synthesis?
Racemization at the carboxylic acid occurs under acidic/basic conditions. Solutions include:
Q. What storage conditions are recommended to maintain compound stability?
Store desiccated at -20°C under inert gas (argon). Lyophilization from tert-butanol/water (1:1) minimizes hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in amber vials .
Advanced Research Questions
Q. How can steric hindrance around the spiro core impact coupling reactions, and what strategies mitigate these effects?
Steric hindrance reduces yields in cross-coupling (e.g., Suzuki-Miyaura). Mitigation strategies:
Q. How do researchers reconcile conflicting bioactivity data across assay systems?
Discrepancies arise from assay-specific variables (e.g., cell permeability, protein binding). Resolution steps:
- Standardized protocols : Fixed serum concentration (e.g., 10% FBS) and pH (7.4).
- Direct binding assays : Isothermal titration calorimetry (ITC) quantifies affinity without cellular interference.
- Multivariate analysis : Identifies confounding factors (e.g., solvent polarity) using PCA or PLS models .
Q. What computational methods predict the conformational stability of this spirocyclic compound?
- DFT calculations (B3LYP/6-31G*) model strain energy and torsional angles.
- Molecular dynamics (MD) simulations (AMBER force field) predict solvation effects in physiological buffers.
- Validation against X-ray crystallography data confirms computational accuracy, particularly for spiro junction geometry .
Q. What validation parameters are critical for HPLC quantification in biological matrices?
Key parameters per ICH Q2(R1):
- Specificity : Baseline separation from matrix components (Resolution >1.5).
- Linearity : R² >0.995 over 50–150% of target concentration.
- Recovery : >90% via spike-and-recovery in plasma. Optimize with C18 columns (3 µm) and mobile phase (acetonitrile:phosphate buffer, pH 2.5) .
Q. How does the spiro[3.3]heptane scaffold influence pharmacokinetics in preclinical models?
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
Acidic conditions (TFA/DCM) may cleave the spiro core if reaction time exceeds 2 hours. Mechanistic studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
